molecular formula C18H24N2O3 B6076327 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide

Cat. No. B6076327
M. Wt: 316.4 g/mol
InChI Key: NIMJLMIUJPAGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is commonly referred to as a cyclobutane carboxamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. It has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect against oxidative stress and reduce the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide. One of these is the exploration of its potential use in the treatment of neurodegenerative diseases. Another future direction is the development of more efficient synthesis methods to improve its availability for research purposes. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide has been achieved using different methods. One of the commonly used methods is the reaction of 4-methoxyphenethylamine with cyclobutanecarboxylic acid to form the intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product. Other methods include the use of different catalysts and reaction conditions.

Scientific Research Applications

N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-7-5-13(6-8-16)9-10-20-12-15(11-17(20)21)19-18(22)14-3-2-4-14/h5-8,14-15H,2-4,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMJLMIUJPAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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